

# Spectroscopic Data for Substituted Oxaziridine Derivatives: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Oxaziridin-2-ol

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This technical guide provides a comprehensive overview of spectroscopic data for various classes of substituted oxaziridine derivatives. It is designed to serve as a core reference for researchers and professionals involved in the synthesis, characterization, and application of these versatile three-membered heterocyclic compounds. This document presents quantitative spectroscopic data in structured tables, details experimental protocols for key analytical techniques, and includes visualizations of experimental workflows to facilitate understanding and application in a laboratory setting.

## Introduction to Oxaziridines and their Spectroscopic Characterization

Oxaziridines are a class of organic molecules containing a three-membered ring with one oxygen, one nitrogen, and one carbon atom.<sup>[1]</sup> The substituents on the nitrogen and carbon atoms significantly influence the stability, reactivity, and spectroscopic properties of these compounds. Common classes include N-alkyl, N-aryl, and N-sulfonyl oxaziridines. Due to their unique strained-ring structure, oxaziridines are valuable reagents in organic synthesis, particularly as electrophilic oxygen and nitrogen transfer agents.<sup>[1]</sup>

Accurate structural elucidation and characterization are paramount for the effective use of oxaziridine derivatives. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>15</sup>N), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). This guide provides a detailed compilation of spectroscopic data and methodologies for these techniques as applied to substituted oxaziridines.

## Spectroscopic Data of Substituted Oxaziridines

The following sections present a summary of key spectroscopic data for different classes of substituted oxaziridines. The data has been compiled from various literature sources and is presented in a standardized format for ease of comparison.

### N-Sulfonyl Oxaziridine Derivatives

N-sulfonyl oxaziridines are a widely used class of reagents known for their stability and reactivity in oxidation reactions. The spectroscopic data for a selection of these compounds are presented below.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for Selected N-Sulfonyl Oxaziridine Derivatives in  $\text{CDCl}_3$

Compound	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
N-Phenylsulfonyl-3-phenyloxaziridine	8.05-7.95 (m, 2H), 7.75-7.65 (m, 1H), 7.60-7.50 (m, 2H), 7.50-7.40 (m, 5H), 5.40 (s, 1H)	140.0, 135.0, 131.0, 130.0, 129.5, 129.0, 128.5, 78.0
N-(p-Tolylsulfonyl)-3-phenyloxaziridine	7.85 (d, $J=8.0$ Hz, 2H), 7.45-7.35 (m, 5H), 7.30 (d, $J=8.0$ Hz, 2H), 5.35 (s, 1H), 2.45 (s, 3H)	145.5, 136.5, 131.0, 130.0, 129.5, 129.0, 128.5, 78.0, 21.5
N-(p-Nitrophenylsulfonyl)-3-phenyloxaziridine	8.40 (d, $J=9.0$ Hz, 2H), 8.20 (d, $J=9.0$ Hz, 2H), 7.50-7.40 (m, 5H), 5.50 (s, 1H)	151.0, 145.0, 131.0, 130.5, 130.0, 129.0, 124.5, 77.5

Table 2: IR and High-Resolution Mass Spectrometry (HRMS) Data for Selected N-Sulfonyl Oxaziridine Derivatives

Compound	IR (cm <sup>-1</sup> )	HRMS (m/z) [M+H] <sup>+</sup>
N-Phenylsulfonyl-3-phenyloxaziridine	1340 (asym SO <sub>2</sub> ), 1160 (sym SO <sub>2</sub> )	262.0634
N-(p-Tolylsulfonyl)-3-phenyloxaziridine	1345 (asym SO <sub>2</sub> ), 1165 (sym SO <sub>2</sub> )	276.0791
N-(p-Nitrophenylsulfonyl)-3-phenyloxaziridine	1530 (asym NO <sub>2</sub> ), 1350 (sym NO <sub>2</sub> ), 1370 (asym SO <sub>2</sub> ), 1170 (sym SO <sub>2</sub> )	307.0485

## N-Alkyl and N-Aryl Oxaziridine Derivatives

N-alkyl and N-aryl oxaziridines are another important class of these heterocycles. Their spectroscopic characteristics are influenced by the nature of the alkyl or aryl substituent on the nitrogen atom.

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Selected N-Alkyl and N-Aryl Oxaziridine Derivatives

Compound	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)
2-tert-Butyl-3-phenyloxaziridine	7.40-7.20 (m, 5H), 4.30 (s, 1H), 1.10 (s, 9H)	135.0, 129.0, 128.5, 127.0, 80.0, 60.0, 26.0
2-Methyl-3-propyloxaziridine	3.60 (t, J=6.0 Hz, 1H), 2.50 (s, 3H), 1.80-1.40 (m, 4H), 0.95 (t, J=7.0 Hz, 3H)	75.0, 40.0, 35.0, 18.0, 14.0

Table 4: Mass Spectrometry Data for a Selected N-Alkyl Oxaziridine Derivative

Compound	Molecular Formula	Molecular Weight	Key MS Fragmentation Ions (m/z)
2-Methyl-3-propyloxaziridine	C <sub>5</sub> H <sub>11</sub> NO	101.15	101 (M <sup>+</sup> ), 86, 72, 58, 43

Note: The fragmentation data for 2-methyl-3-propyloxaziridine is sourced from the NIST WebBook.[\[2\]](#)

## Experimental Protocols

This section outlines the general methodologies for the spectroscopic analysis of substituted oxaziridine derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

For  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{15}\text{N}$  NMR analysis, approximately 5-10 mg of the oxaziridine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_2\text{Cl}_2$ ,  $\text{CD}_3\text{CN}$ ) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping signals with the analyte.

NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for  $^1\text{H}$  NMR.

- $^1\text{H}$  NMR: Standard single-pulse experiments are generally sufficient. Key parameters include a  $30^\circ$  pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- $^{13}\text{C}$  NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance signal-to-noise. A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- $^{15}\text{N}$  NMR: Due to the low natural abundance and lower gyromagnetic ratio of the  $^{15}\text{N}$  nucleus,  $^{15}\text{N}$  NMR experiments are more time-consuming. Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) experiments, which are inverse-detected techniques, are often preferred to directly observe the  $^{15}\text{N}$  chemical shifts.[\[3\]](#) These experiments correlate the  $^{15}\text{N}$  nucleus with neighboring protons. For  $^1\text{H}$ - $^{15}\text{N}$  HMBC spectroscopy, spectral windows of approximately 8 ppm for  $^1\text{H}$  and 300 ppm for  $^{15}\text{N}$  are commonly used.[\[3\]](#)

### Infrared (IR) Spectroscopy

- Thin Film (for liquids or low-melting solids): A drop of the neat liquid or a solution of the solid in a volatile solvent is placed between two salt plates (e.g., NaCl or KBr).[4] The solvent is allowed to evaporate, leaving a thin film of the sample.
- KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.

The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

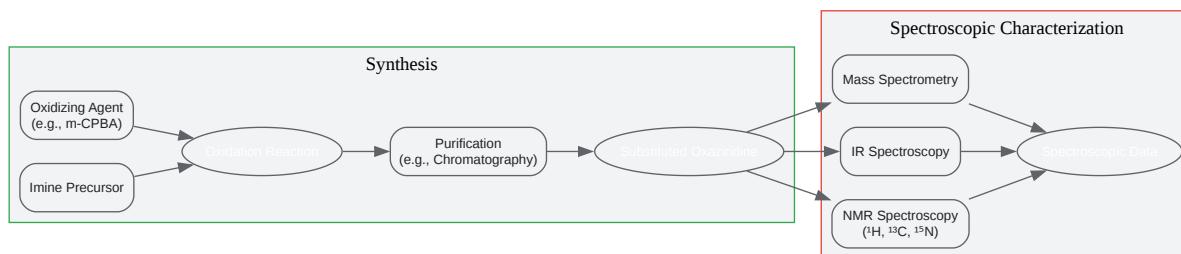
## Mass Spectrometry (MS)

Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

- Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique for oxaziridines, particularly for obtaining the mass of the molecular ion with minimal fragmentation.[5] Electron ionization (EI) can also be used and often provides more information about the fragmentation pattern of the molecule.[2]
- Analysis: For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of selected ions.

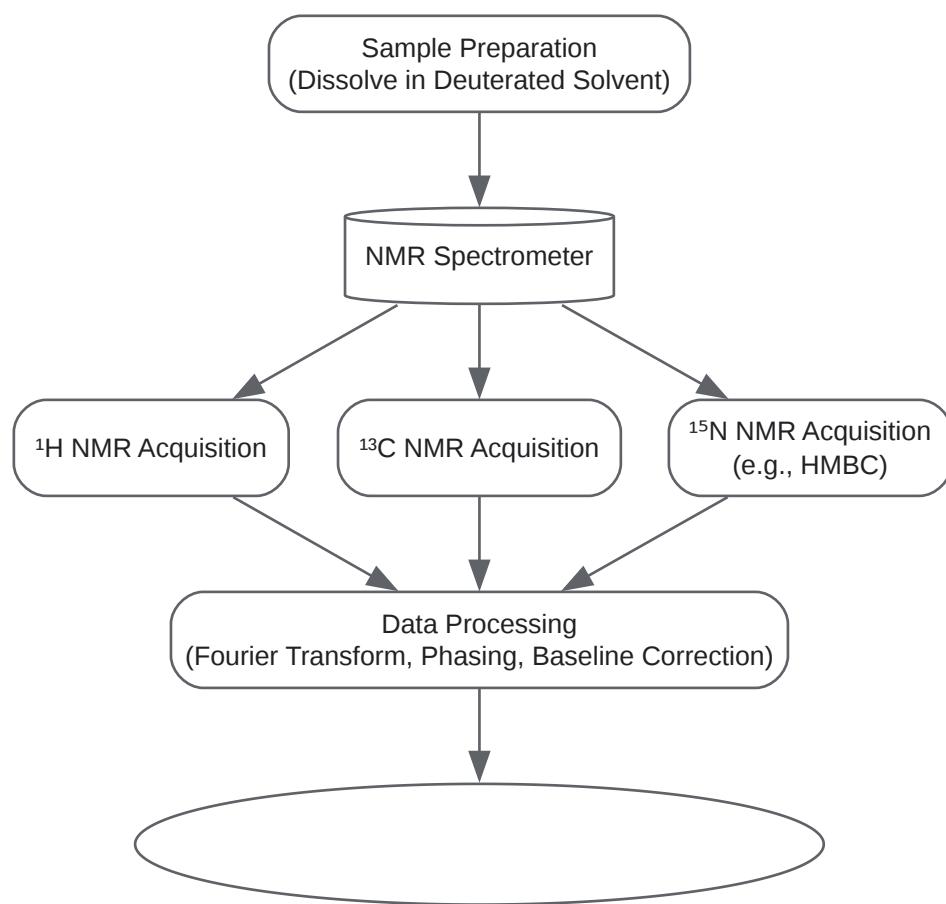
## Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and spectroscopic characterization of substituted oxaziridine derivatives.



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Caption: General workflow for the synthesis and spectroscopic characterization of substituted oxaziridines.



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Caption: Detailed workflow for NMR spectroscopic analysis of oxaziridine derivatives.

## Conclusion

This technical guide provides a centralized resource for the spectroscopic data and analytical methodologies relevant to substituted oxaziridine derivatives. The tabulated data offers a quick reference for the characterization of these compounds, while the detailed experimental protocols provide practical guidance for researchers. The visualized workflows aim to clarify the logical steps involved in the synthesis and analysis of these important heterocyclic molecules. It is anticipated that this guide will be a valuable tool for scientists and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

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